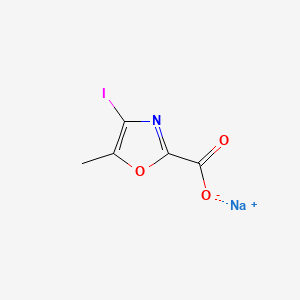
ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate, also known as E5MTP, is a synthetic anion exchange resin used in a variety of laboratory experiments. It is a strong acid with a wide range of applications, from organic synthesis to biochemistry.
Scientific Research Applications
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate is a powerful tool for scientists and researchers in a variety of fields. It has been used in organic synthesis, biochemistry, and analytical chemistry. In organic synthesis, this compound has been used as a catalyst in the synthesis of small molecules and polymers. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In analytical chemistry, it has been used as a stationary phase for gas chromatography and as a reagent for the separation of mixtures.
Mechanism of Action
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate is an anion exchange resin, meaning it has a high affinity for negatively charged ions. It works by exchanging the negatively charged ions for positively charged ones, thus allowing for the separation of mixtures. The mechanism of action is based on the electrostatic interaction between the resin and the ions.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as a catalyst in the synthesis of small molecules, and as a reagent in the separation of mixtures. It has also been used to study the structure and function of enzymes and other proteins.
Advantages and Limitations for Lab Experiments
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate has a number of advantages for lab experiments. It is a strong acid, which makes it useful for a variety of reactions. It is also a highly selective anion exchange resin, which makes it useful for separating mixtures. However, it is also limited in its applications due to its high cost and difficulty to synthesize.
Future Directions
The potential future directions for ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate are numerous. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the separation of more complex mixtures, such as proteins and other biomolecules. It could be used to study the structure and function of proteins and enzymes in greater detail. Finally, it could be used as a catalyst in the synthesis of polymers and other materials.
Synthesis Methods
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate is synthesized through a multi-step process. First, the pyridine-3-carboxylic acid is reacted with ethyl 5-methanesulfonyl-2-trifluoromethylpyridine. This reaction results in the formation of the ethyl ester. The ester is then deprotonated with sodium hydroxide to form the anion exchange resin.
Properties
IUPAC Name |
ethyl 5-methylsulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-3-18-9(15)7-4-6(19(2,16)17)5-14-8(7)10(11,12)13/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURLDRZUMONBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

